molecular formula C12H9N3 B1609231 3-(2-Methylpyrimidin-4-yl)benzonitrile CAS No. 879072-98-7

3-(2-Methylpyrimidin-4-yl)benzonitrile

Cat. No.: B1609231
CAS No.: 879072-98-7
M. Wt: 195.22 g/mol
InChI Key: WSWITJXSKDNKHY-UHFFFAOYSA-N
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Description

3-(2-Methylpyrimidin-4-yl)benzonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a benzonitrile moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrimidin-4-yl)benzonitrile typically involves the nucleophilic substitution of a halogenated pyrimidine derivative with a benzonitrile precursor. One common method involves the reaction of 4-chloropyrimidine with 3-cyanobenzylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or aldehydes .

Scientific Research Applications

3-(2-Methylpyrimidin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with biological processes at the molecular level. This can lead to the inhibition of enzyme activity or disruption of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyrimidin-4-yl)benzonitrile
  • 4-(2-Methylpyrimidin-4-yl)benzonitrile
  • 2-(2-Methylpyrimidin-4-yl)benzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-9-14-6-5-12(15-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWITJXSKDNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424692
Record name 3-(2-methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879072-98-7
Record name 3-(2-methylpyrimidin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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